Di-tert-butyl (aminomethyl)phosphonate

Catalog No.
S13459091
CAS No.
M.F
C9H22NO3P
M. Wt
223.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl (aminomethyl)phosphonate

Product Name

Di-tert-butyl (aminomethyl)phosphonate

IUPAC Name

bis[(2-methylpropan-2-yl)oxy]phosphorylmethanamine

Molecular Formula

C9H22NO3P

Molecular Weight

223.25 g/mol

InChI

InChI=1S/C9H22NO3P/c1-8(2,3)12-14(11,7-10)13-9(4,5)6/h7,10H2,1-6H3

InChI Key

GGKTVXZMEDCZPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OP(=O)(CN)OC(C)(C)C

Di-tert-butyl (aminomethyl) phosphonate is a phosphonate compound characterized by the presence of two tert-butyl groups and an aminomethyl functional group attached to a phosphonate moiety. Its molecular formula is C9H21O4PC_9H_{21}O_4P, and it is recognized for its role in organic synthesis, particularly in the preparation of various prodrugs and pharmaceutical intermediates. The compound typically appears as a colorless to light yellow liquid and is known for its moisture sensitivity, requiring careful handling and storage under inert atmospheres to maintain stability .

, primarily involving nucleophilic substitution and condensation processes. It can undergo:

  • Alkylation Reactions: The aminomethyl group can act as a nucleophile, allowing for reactions with electrophiles to form new C-N bonds.
  • Hydrolysis: In the presence of water, it can hydrolyze to form di-tert-butyl phosphonic acid and amines.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or amines, which are valuable in synthetic chemistry.

These reactions highlight its utility in synthesizing complex organic molecules, particularly those used in medicinal chemistry.

The biological activity of di-tert-butyl (aminomethyl) phosphonate has been explored in various studies, particularly regarding its potential as a prodrug. Prodrugs are pharmacologically inactive compounds that convert into active drugs through metabolic processes. Di-tert-butyl (aminomethyl) phosphonate has shown promise in enhancing the bioavailability of certain therapeutic agents by improving their solubility and permeability across biological membranes. Additionally, derivatives of this compound have been investigated for their antiviral and anticancer properties, although more research is needed to fully elucidate its biological effects .

The synthesis of di-tert-butyl (aminomethyl) phosphonate can be achieved through several methods:

  • Direct Alkylation: This method involves the reaction of di-tert-butyl phosphite with chloromethyl amines under controlled conditions. The process typically requires solvents such as dichloromethane and may involve base catalysts to facilitate the reaction.
  • Phosphorylation of Amines: Another approach includes reacting tert-butyl phosphonic acid with aminomethyl derivatives. This method allows for the introduction of the aminomethyl group directly onto the phosphonate backbone.
  • Use of Chloromethyl Chlorosulfate: Di-tert-butyl potassium phosphate can be reacted with chloromethyl chlorosulfate in aqueous conditions to yield di-tert-butyl (aminomethyl) phosphonate efficiently .

Di-tert-butyl (aminomethyl) phosphonate finds applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of prodrugs aimed at enhancing drug delivery systems.
  • Agricultural Chemistry: The compound is utilized in developing agrochemicals that require improved efficacy and stability.
  • Material Science: It can be incorporated into polymers or coatings that require specific chemical properties or functionalities.

These applications underscore its versatility as a building block in organic synthesis.

Studies investigating the interactions of di-tert-butyl (aminomethyl) phosphonate with biological systems have focused on its metabolic pathways and pharmacokinetics. Research indicates that modifications to the aminomethyl group can influence the compound's interaction with enzymes and transport proteins, thereby affecting its bioactivity and therapeutic potential. Additionally, interaction studies have examined how this compound may enhance or inhibit specific biological pathways, particularly those involved in cellular signaling and metabolism .

Di-tert-butyl (aminomethyl) phosphonate shares structural similarities with several related compounds, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Di-tert-butyl hydroxymethyl phosphonateC9H21O4PC_9H_{21}O_4PHydroxymethyl group enhances solubility
Di-tert-butyl N,N-diethylphosphoramiditeC12H27N2O4PC_{12}H_{27}N_2O_4PContains diethyl groups for increased lipophilicity
Di-tert-butyl phosphiteC8H19O3PC_8H_{19}O_3PUsed as a reducing agent
Diethyl (boc-aminomethyl) phosphonateC10H19O4PC_{10}H_{19}O_4PContains a tert-butyloxycarbonyl protecting group

Uniqueness

Di-tert-butyl (aminomethyl) phosphonate stands out due to its specific combination of tert-butyl groups and an aminomethyl functionality, which allows it to participate in diverse

Di-tert-butyl (aminomethyl)phosphonate belongs to the class of organophosphonates, which are derivatives of phosphonic acid. Its systematic IUPAC name is bis(1,1-dimethylethyl) [(aminomethyl)phosphonate], reflecting the presence of two tert-butyl (1,1-dimethylethyl) groups attached to the phosphorus atom and an aminomethyl (-CH2NH2) substituent. The molecular formula is C9H21NO3P, with a molecular weight of 222.24 g/mol.

The compound’s structure consists of a central phosphorus atom bonded to three oxygen atoms and the aminomethyl group. The tert-butyl groups provide steric bulk, influencing reactivity and stability (Figure 1).

Figure 1: Structural representation of di-tert-butyl (aminomethyl)phosphonate.

  • Phosphonate core: P=O group with two tert-butyl ester groups.
  • Aminomethyl substituent: -CH2NH2 attached to phosphorus.

The phosphonate ester’s stability under basic conditions and susceptibility to acidic hydrolysis are critical for its applications in prodrug design.

Historical Development and Discovery

The synthesis of aminomethylphosphonates dates to the mid-20th century, with early work focusing on the Mannich reaction as a key method. This reaction involves the condensation of formaldehyde, an amine, and a phosphite ester to form α-aminophosphonates. For di-tert-butyl (aminomethyl)phosphonate, the reaction typically employs di-tert-butyl phosphite, formaldehyde, and a primary amine (e.g., ammonia or methylamine) under mild conditions.

A significant milestone was the development of hydrolytically stable phosphonate esters in the 1970s, which enabled broader applications in medicinal chemistry. The tert-butyl groups, introduced to enhance solubility and reduce premature hydrolysis, became a hallmark of this compound class. Advances in phosphorus chemistry in the 1990s further refined its synthesis, particularly for asymmetric variants used in chiral molecule production.

Role in Modern Organophosphorus Chemistry

Di-tert-butyl (aminomethyl)phosphonate serves as a critical intermediate in several domains:

Prodrug Synthesis

The compound’s phosphonate ester groups act as protecting groups, masking the polar phosphonic acid moiety to improve cell membrane permeability. Upon enzymatic or acidic hydrolysis in vivo, the active phosphonic acid is released, a strategy employed in antiviral and anticancer prodrugs. For example, derivatives of this compound have been investigated for their ability to enhance the bioavailability of nucleotide analogs.

Amino Acid Analogs

By replacing the carboxylic acid group in amino acids with a phosphonate moiety, researchers create phosphono-amino acid analogs with altered binding properties. These analogs inhibit enzymes such as proteases and kinases, making them valuable in studying metabolic pathways.

Agrochemical Applications

The compound’s derivatives are explored as herbicides and plant growth regulators. Its structural similarity to glyphosate—a widely used herbicide—underscores its potential in agrochemical innovation.

Conventional Phosphorylation Routes

Reaction of Di-tert-butyl Phosphite with Aminomethyl Precursors

The synthesis of di-tert-butyl (aminomethyl)phosphonate through conventional phosphorylation routes primarily relies on the nucleophilic addition of di-tert-butyl phosphite to aminomethyl precursors [1] [2] [3]. The most established approach involves the direct reaction of di-tert-butyl phosphite with formaldehyde derivatives in the presence of primary or secondary amines, following a modified Kabachnik-Fields reaction mechanism [4] [5] [6].

Di-tert-butyl phosphite can be efficiently prepared through the reaction of phosphorus trichloride with tert-butanol in the presence of calcium hydroxide as a base [7]. The optimized synthesis employs 2.5 equivalents of potassium tert-butoxide with phosphorus trichloride, yielding di-tert-butyl phosphite in 76% crude yield with high purity [8]. The reaction proceeds through nucleophilic substitution at the phosphorus center, with the bulky tert-butyl groups providing steric stabilization to the resulting phosphite ester [9] [10].

The hydroxymethylation of di-tert-butyl phosphite represents a critical intermediate step in aminomethylphosphonate synthesis [1] [3] [8]. This reaction involves the addition of paraformaldehyde to di-tert-butyl phosphite under controlled conditions, typically at temperatures between 70-80°C for 5-20 hours [8] [11]. The resulting di-tert-butyl (hydroxymethyl)phosphonate serves as a versatile precursor for subsequent aminomethylation reactions [1] [2].

The direct three-component coupling reaction of di-tert-butyl phosphite with aldehydes and primary amines proceeds under mild conditions to yield di-tert-butyl (aminomethyl)phosphonate derivatives [12] [4] [6]. This process typically employs equimolar ratios of the three components and can be conducted in alcoholic solvents or under solvent-free conditions [13] [6]. The reaction mechanism involves initial imine formation between the aldehyde and amine, followed by nucleophilic addition of the phosphite to the electrophilic carbon center [4] [5].

Table 1: Reaction Conditions for Di-tert-butyl Phosphite Aminomethylation

SubstrateTemperature (°C)Time (hours)Yield (%)Reference
Formaldehyde + Methylamine80389 [12]
Benzaldehyde + Aniline60292 [4]
Acetaldehyde + Butylamine70486 [6]

Halogen-Mediated Aminomethylation Strategies

Halogen-mediated aminomethylation represents an alternative synthetic pathway for di-tert-butyl (aminomethyl)phosphonate preparation [14] [15] [16]. The Michaelis-Arbuzov reaction serves as the foundational mechanism for these transformations, involving the reaction of di-tert-butyl phosphite with halomethylamine derivatives [15] [9] [17].

The classical Michaelis-Arbuzov approach employs chloromethylamine hydrochloride or related halogenated aminomethyl compounds as electrophiles [14] [15]. The reaction proceeds through initial nucleophilic attack by the phosphite phosphorus on the halogen-bearing carbon, forming a phosphonium intermediate [15] [16]. Subsequent halide elimination yields the desired aminomethylphosphonate product with concomitant formation of tert-butyl halide [9] [17].

However, the application of traditional Michaelis-Arbuzov conditions to di-tert-butyl phosphite presents unique challenges due to the steric hindrance imposed by the bulky tert-butyl groups [9] [10]. These steric effects can lead to competing elimination reactions, producing di-tert-butyl hydrogen phosphonate and isobutylene rather than the desired phosphonate product [18] [17]. The reaction conditions must therefore be carefully optimized to favor carbon-phosphorus bond formation over elimination pathways [9] [10].

Modified halogenation strategies employ milder halogenating agents such as mesyl chloride or tosyl chloride to activate hydroxymethyl phosphonate intermediates [1] [3] [8]. The mesylation of di-tert-butyl (hydroxymethyl)phosphonate proceeds efficiently with methanesulfonyl chloride in the presence of triethylamine, yielding the corresponding mesylate in 97% yield [8]. This activated intermediate undergoes facile nucleophilic substitution with primary or secondary amines to afford the target aminomethylphosphonate products [1] [3].

The advantages of halogen-mediated approaches include improved regioselectivity and reduced formation of byproducts compared to direct three-component reactions [14] [15]. Additionally, the use of pre-formed halogenated intermediates allows for better control over reaction stoichiometry and enables the synthesis of complex aminomethylphosphonate derivatives that may be challenging to access through direct methods [16] [17].

Advanced Catalytic Approaches

Phase-Transfer Catalysis in Biphasic Systems

Phase-transfer catalysis has emerged as a powerful methodology for the synthesis of di-tert-butyl (aminomethyl)phosphonate under mild reaction conditions [19] [20] [21]. The technique employs quaternary ammonium or phosphonium salts as catalysts to facilitate the transfer of reactants between aqueous and organic phases, enabling reactions that would otherwise be incompatible due to solubility differences [19] [22].

The biphasic system typically consists of an organic phase containing di-tert-butyl phosphite and halogenated aminomethyl precursors, and an aqueous phase containing inorganic bases such as sodium or potassium carbonate [20] [23]. The phase-transfer catalyst, commonly tetrabutylammonium chloride or similar quaternary ammonium salts, partitions between the two phases and facilitates the transport of reactive species across the phase boundary [14] [21].

The mechanism of phase-transfer catalyzed aminomethylphosphonate synthesis involves the extraction of hydroxide ions from the aqueous phase into the organic phase via the quaternary ammonium catalyst [19] [20]. The resulting ion pair then deprotonates the phosphite, generating a nucleophilic phosphorus center that attacks the halogenated aminomethyl substrate [21]. This approach circumvents the need for anhydrous conditions and strong bases, making the process more operationally convenient and environmentally benign [23].

Optimization studies have demonstrated that the choice of phase-transfer catalyst significantly influences reaction efficiency and selectivity [21]. Tetrabutylammonium bromide exhibits superior performance compared to chloride or iodide analogs, likely due to the optimal balance between lipophilicity and leaving group ability [14] [19]. The catalyst loading typically ranges from 5-10 mol%, with higher concentrations leading to diminishing returns due to catalyst aggregation effects [21].

Table 2: Phase-Transfer Catalyst Performance in Aminomethylphosphonate Synthesis

CatalystLoading (mol%)Reaction Time (hours)Yield (%)Selectivity (%)
Tetrabutylammonium chloride567889
Tetrabutylammonium bromide548592
Benzylphenylammonium chloride1087286

The biphasic approach offers several advantages including reduced waste generation, simplified product isolation, and the ability to recycle the aqueous phase containing the catalyst [22] [23]. However, the method requires careful optimization of phase ratios and stirring conditions to ensure adequate mass transfer between phases [19] [20].

Transition Metal-Catalyzed Phosphonylation

Transition metal-catalyzed phosphonylation represents a modern approach to di-tert-butyl (aminomethyl)phosphonate synthesis, offering enhanced selectivity and functional group tolerance compared to conventional methods [24] [25] [26]. Palladium-catalyzed cross-coupling reactions have proven particularly effective for constructing carbon-phosphorus bonds under mild conditions [26].

The palladium-catalyzed approach employs di-tert-butyl hydrogen phosphonate as the phosphorus nucleophile and halogenated aminomethyl compounds as electrophiles [25] [26]. The reaction proceeds through oxidative addition of the organic halide to palladium(0), followed by coordination and deprotonation of the phosphonate, and finally reductive elimination to form the desired carbon-phosphorus bond [26]. Palladium acetate has been identified as the optimal catalyst precursor, with coordinated acetate ions playing a crucial role in accelerating both ligand substitution and reductive elimination steps [26].

The choice of ligands significantly impacts reaction efficiency and selectivity [24] [26]. Electron-rich phosphine ligands such as tricyclohexylphosphine or di-tert-butylphosphine facilitate oxidative addition and stabilize the palladium center throughout the catalytic cycle [26]. The use of bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene can enhance catalyst stability and reduce the required catalyst loading [25].

Base selection is critical for successful palladium-catalyzed phosphonylation reactions [25] [26]. Cesium carbonate and potassium phosphate have proven most effective, providing sufficient basicity to deprotonate the phosphonate while maintaining compatibility with the palladium catalyst [26]. The reaction typically proceeds at temperatures between 80-120°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [25].

Recent developments have extended transition metal catalysis to include nickel and copper systems for aminomethylphosphonate synthesis [24] [25]. Nickel catalysts offer cost advantages over palladium while maintaining comparable reactivity, particularly for electron-rich substrates [24]. Copper-catalyzed variants employ milder conditions and demonstrate excellent functional group tolerance, making them suitable for complex molecule synthesis [25].

The transition metal-catalyzed approach enables the synthesis of diverse aminomethylphosphonate derivatives through variation of the halogenated substrate [24] [26]. This methodology has proven particularly valuable for introducing the phosphonate group late in synthetic sequences, minimizing potential complications from phosphorus reactivity in earlier steps [25] [26].

Solid-Phase and Flow Chemistry Techniques

Solid-phase synthesis techniques have been adapted for di-tert-butyl (aminomethyl)phosphonate preparation, offering advantages in terms of reaction monitoring, purification, and automation [27] [28] [29]. The solid-phase approach typically employs polymer-supported phosphite reagents or immobilized aminomethyl precursors to facilitate product isolation through simple filtration [27].

The synthesis begins with the attachment of di-tert-butyl phosphite to a suitable solid support, commonly polystyrene-based resins functionalized with appropriate linker groups [27]. The immobilized phosphite then undergoes reaction with aminomethyl electrophiles in solution, with the desired product remaining attached to the solid support [27]. Final cleavage from the resin yields the target aminomethylphosphonate in high purity without the need for chromatographic purification [27].

Alternative solid-phase strategies employ resin-bound aminomethyl components that react with di-tert-butyl phosphite in solution [27]. This approach requires subsequent cleavage of the product from the solid support while maintaining the integrity of the phosphonate ester groups [27]. Mild acidic conditions or nucleophilic cleavage reagents are typically employed to avoid premature deprotection of the tert-butyl groups [27].

Flow chemistry techniques have revolutionized the synthesis of di-tert-butyl (aminomethyl)phosphonate by enabling precise control over reaction parameters and facilitating continuous production [30] [28] [29]. Microreactor systems provide excellent heat and mass transfer characteristics, allowing for rapid reaction kinetics and improved selectivity compared to batch processes [28] [29].

The continuous flow synthesis typically employs a multi-step approach where di-tert-butyl phosphite and aminomethyl precursors are combined in a microreactor under controlled temperature and residence time conditions [28] [29]. The Michaelis-Arbuzov reaction has been successfully adapted to flow conditions, with residence times ranging from 5-30 minutes depending on substrate reactivity [28].

Table 3: Flow Chemistry Conditions for Aminomethylphosphonate Synthesis

SubstrateTemperature (°C)Residence Time (min)Flow Rate (mL/min)Yield (%)
Chloromethylamine·HCl120150.591
Bromomethylpiperidine100100.888
Iodomethylmorpholine80200.385

Microwave-assisted flow chemistry combines the benefits of continuous processing with enhanced reaction rates through selective heating [29] [12]. This approach has proven particularly effective for aminomethylphosphonate synthesis, reducing reaction times from hours to minutes while maintaining high yields and selectivity [29].

The integration of in-line monitoring techniques, such as low-field nuclear magnetic resonance spectroscopy, enables real-time reaction optimization and quality control [28]. This capability is particularly valuable for phosphorus-containing compounds, where phosphorus-31 nuclear magnetic resonance provides direct information about reaction progress and product formation [28].

Flow chemistry techniques offer several advantages including improved safety through reduced hold-up volumes, enhanced reproducibility, and the ability to scale up production without significant process modification [30] [28]. The continuous nature of flow processes also facilitates the synthesis of aminomethylphosphonate libraries for structure-activity relationship studies [29].

Purification and Isolation Challenges

The purification and isolation of di-tert-butyl (aminomethyl)phosphonate present unique challenges due to the compound's chemical properties and the nature of typical synthetic impurities [31] [32] [33]. The presence of both polar phosphonate functionality and lipophilic tert-butyl groups creates amphiphilic characteristics that complicate traditional separation techniques [33] [34].

Column chromatography represents the most commonly employed purification method for di-tert-butyl (aminomethyl)phosphonate derivatives [31] [32] [33]. Silica gel serves as the preferred stationary phase, with mobile phase compositions typically ranging from 20-60% ethyl acetate in hexanes depending on the specific substrate polarity [31] [32]. The elution behavior is significantly influenced by the nature of the aminomethyl substituent, with more polar amine groups requiring higher ethyl acetate concentrations for efficient elution [31].

The optimization of chromatographic conditions requires careful consideration of the phosphonate ester stability under the separation conditions [33] [34]. Acidic conditions can promote premature hydrolysis of the tert-butyl ester groups, leading to product decomposition and reduced yields [35] [36]. Basic alumina has been employed as an alternative stationary phase to minimize acid-catalyzed degradation, though at the cost of reduced resolution compared to silica gel systems [33].

Table 4: Chromatographic Purification Conditions for Aminomethylphosphonate Derivatives

SubstrateStationary PhaseMobile PhaseRetention FactorRecovery (%)
N-Methylaminomethyl derivativeSilica gel30% EtOAc/Hexanes0.3589
N,N-Dimethylaminomethyl derivativeSilica gel25% EtOAc/Hexanes0.4292
Morpholinomethyl derivativeSilica gel40% EtOAc/Hexanes0.2886

Crystallization represents an alternative purification approach that can provide high-purity products without the need for chromatographic separation [32] [37]. Di-tert-butyl (hydroxymethyl)phosphonate, a key intermediate in aminomethylphosphonate synthesis, can be efficiently crystallized from acetonitrile to yield material suitable for subsequent transformations [8]. The crystallization process must be conducted under controlled conditions to prevent product decomposition through exposure to moisture or acidic impurities [37].

The isolation of di-tert-butyl (aminomethyl)phosphonate from aqueous reaction mixtures requires careful consideration of the compound's pH-dependent solubility characteristics [38] [39]. At physiological pH, the aminomethyl group exists predominantly in its protonated form, increasing water solubility and complicating extraction into organic solvents [38]. Adjustment of the aqueous phase to basic conditions (pH > 10) converts the amine to its free base form, facilitating extraction into ethyl acetate or dichloromethane [38].

Dealkylation reactions represent a significant challenge during purification procedures, particularly when elevated temperatures or acidic conditions are employed [35] [36]. The tert-butyl ester groups are susceptible to acid-catalyzed hydrolysis, which can occur during chromatographic purification if the silica gel contains residual acidic sites [35]. Pre-treatment of the stationary phase with triethylamine or other basic additives can minimize this degradation pathway [33].

The removal of metal catalyst residues from transition metal-catalyzed reactions requires specialized purification techniques [26]. Standard chromatographic methods may be insufficient to reduce palladium or other metal content to acceptable levels for pharmaceutical applications [26]. Specialized scavenging agents or additional purification steps may be necessary to achieve the required purity specifications [26].

Water content represents another critical purification parameter, as residual moisture can catalyze hydrolysis of the phosphonate ester groups during storage [11]. Molecular sieves or other drying agents are commonly employed during the final isolation steps to ensure adequate product stability [11]. The use of Dean-Stark distillation or other azeotropic drying techniques may be necessary for moisture-sensitive applications [11].

The infrared spectrum of di-tert-butyl (aminomethyl)phosphonate exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The tert-butyl groups produce strong absorption bands at 2970-2950 wavenumbers per centimeter for asymmetric carbon-hydrogen stretching vibrations and at 2880-2860 wavenumbers per centimeter for symmetric carbon-hydrogen stretching modes [6]. These bands are particularly intense due to the presence of six equivalent tert-butyl methyl groups.

The carbon-hydrogen bending vibrations of the tert-butyl groups appear at 1470-1430 wavenumbers per centimeter for asymmetric deformation modes and at 1380-1370 wavenumbers per centimeter for symmetric deformation modes [6]. The characteristic doublet pattern observed in the 1380-1370 wavenumber per centimeter region is diagnostic of tert-butyl substitution and serves as a reliable structural indicator.

The phosphonate moiety contributes several distinctive absorption bands to the infrared spectrum. The phosphorus-oxygen stretching region extends from 1200-1000 wavenumbers per centimeter, with the phosphoryl group producing a strong absorption at approximately 960 wavenumbers per centimeter [5] [6]. This band is particularly diagnostic of phosphonate compounds and its position provides information about the electronic environment of the phosphorus center.

The primary amine functionality manifests as a medium-intensity, broad absorption in the 3300-3500 wavenumbers per centimeter region, corresponding to nitrogen-hydrogen stretching vibrations [6]. The broadening of this band is attributed to hydrogen bonding interactions between amine groups in the solid state and the presence of both symmetric and antisymmetric stretching modes.

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for vibrational modes that are Raman-active but infrared-inactive due to selection rule differences. The phosphorus-oxygen stretching vibrations are typically enhanced in Raman spectroscopy, providing detailed information about the phosphonate framework [5].

The symmetric phosphorus-oxygen stretching mode appears as a strong Raman band, while the antisymmetric modes may be observed with different relative intensities compared to the infrared spectrum. The carbon-phosphorus stretching vibrations, which are often weak in infrared spectroscopy, can be more readily observed in the Raman spectrum, providing additional structural confirmation [5].

Wavenumber (cm⁻¹)AssignmentIntensityNotes
2970-2950C-H asymmetric stretch (CH₃)Strongtert-butyl groups
2880-2860C-H symmetric stretch (CH₃)Strongtert-butyl groups
1470-1430C-H bend (CH₃)Mediumtert-butyl deformation
1380-1370C-H bend (CH₃)Mediumtert-butyl deformation
1200-1000P-O stretch regionStrongPhosphonate characteristic
960P=O stretchStrongPhosphoryl group
3300-3500N-H stretchMedium-broadPrimary amine

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of di-tert-butyl (aminomethyl)phosphonate provides definitive structural information at the atomic level, revealing precise bond lengths, bond angles, and molecular geometry. The crystallographic data obtained from high-quality single crystals allows for the determination of the three-dimensional arrangement of atoms within the molecule and provides insight into the solid-state packing arrangements [8] [2].

The molecular structure determined by single-crystal X-ray diffraction confirms the tetrahedral geometry around the central phosphorus atom, with the phosphorus center bonded to two tert-butyl oxygen atoms, one oxygen atom bearing a double-bond character, and the aminomethyl carbon atom. The phosphorus-oxygen bond lengths to the tert-butyl groups typically range from 1.55 to 1.60 angstroms, while the phosphoryl oxygen bond length is shorter, approximately 1.45 to 1.50 angstroms, reflecting the partial double-bond character of this interaction [8].

The phosphorus-carbon bond length connecting the phosphorus center to the aminomethyl group measures approximately 1.80 to 1.85 angstroms, which is consistent with typical phosphorus-carbon single bonds in organophosphorus compounds. The bond angles around the phosphorus center deviate slightly from the ideal tetrahedral angle of 109.5 degrees due to the different steric and electronic requirements of the substituents [8].

The tert-butyl groups adopt staggered conformations that minimize steric interactions, with the carbon-carbon bond lengths within these groups measuring approximately 1.54 angstroms. The aminomethyl group positioning is influenced by both steric considerations and potential intermolecular hydrogen bonding interactions involving the primary amine functionality [8].

Hydrogen Bonding Network Topology

The hydrogen bonding network topology in crystalline di-tert-butyl (aminomethyl)phosphonate plays a crucial role in determining the solid-state structure and packing arrangements. The primary amine functionality serves as a hydrogen bond donor, while the phosphoryl oxygen and potentially the ether oxygen atoms of the tert-butyl groups can function as hydrogen bond acceptors [9] [10].

The primary amine protons engage in hydrogen bonding interactions with neighboring molecules, creating a three-dimensional network that stabilizes the crystal structure. The nitrogen-hydrogen to oxygen distances typically range from 2.8 to 3.2 angstroms, with the nitrogen-hydrogen-oxygen angles approaching linearity for optimal hydrogen bonding geometry [9].

The hydrogen bonding pattern exhibits charge-assisted characteristics when the compound exists in different protonation states. The interaction between the protonated amine groups and the phosphonate oxygen atoms creates particularly strong hydrogen bonds due to the electrostatic attraction between the positive and negative charges [9]. These charge-assisted hydrogen bonds are significantly stronger than conventional hydrogen bonds and play a dominant role in the crystal packing.

The topology of the hydrogen bonding network can be described in terms of graph theory, where the molecules serve as nodes and the hydrogen bonds represent edges connecting these nodes. The resulting network often exhibits characteristic motifs such as chains, rings, or more complex three-dimensional frameworks [9] [10]. The specific topology depends on the protonation state of the molecule and the presence of solvent molecules or counterions in the crystal structure.

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure, geometry optimization, and chemical reactivity of di-tert-butyl (aminomethyl)phosphonate. These computational methods allow for the prediction of molecular properties that complement experimental observations and provide mechanistic understanding of chemical processes involving this compound [11] [12] [13].

Geometry Optimization and Electronic Structure

Density functional theory calculations using the B3LYP hybrid functional with the 6-31G(d) basis set have been employed to optimize the molecular geometry of di-tert-butyl (aminomethyl)phosphonate [11] [12]. The optimized structure confirms the tetrahedral coordination around the phosphorus center, with calculated bond lengths and angles in good agreement with experimental crystallographic data.

The electronic structure analysis reveals the distribution of electron density throughout the molecule, with particular emphasis on the phosphorus center and its bonding interactions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the chemical reactivity and potential for electron transfer processes [11] [12].

Chemical Reactivity Descriptors

Quantum chemical descriptors derived from density functional theory calculations include global reactivity indices such as chemical hardness, electronegativity, and electrophilicity index. These parameters provide quantitative measures of the molecule's tendency to participate in chemical reactions and its behavior as an electron donor or acceptor [12] [14].

The chemical hardness, calculated as the difference between the lowest unoccupied molecular orbital and highest occupied molecular orbital energies divided by two, indicates the resistance of the molecule to electron transfer. The electrophilicity index, derived from the chemical potential and hardness, quantifies the propensity of the molecule to accept electrons from electron-rich species [12] [14].

Molecular Electrostatic Potential Analysis

The molecular electrostatic potential maps generated from density functional theory calculations reveal the electrostatic properties of di-tert-butyl (aminomethyl)phosphonate and identify potential sites for intermolecular interactions. The phosphoryl oxygen atom typically exhibits the most negative electrostatic potential, making it the preferred site for hydrogen bonding and electrophilic attack [12].

The primary amine nitrogen atom displays positive electrostatic potential due to the electron-withdrawing effect of the adjacent phosphonate group, indicating its potential as a hydrogen bond donor. The tert-butyl groups contribute to the overall hydrophobic character of the molecule and influence the accessibility of the reactive sites [12].

MethodProperty CalculatedKey FindingsBasis SetApplications
DFT B3LYP/6-31G(d)Geometry optimizationStable tetrahedral phosphorus6-31G(d)Structure prediction
DFT M06-2X/6-311+G(d)Dissociation profilesHydrogen bonding patterns6-311+G(d)Reaction mechanisms
DFT PBEPBE/6-311++G**Electronic propertiesFrontier orbital energies6-311++G**Chemical reactivity

Molecular Dynamics Simulations

Molecular dynamics simulations of di-tert-butyl (aminomethyl)phosphonate provide detailed information about the dynamic behavior of the molecule in different environments, including conformational flexibility, intermolecular interactions, and thermal properties. These simulations bridge the gap between static quantum chemical calculations and experimental observations by incorporating the effects of thermal motion and environmental influences [15] [16] [17].

Conformational Dynamics and Flexibility

Molecular dynamics simulations reveal the conformational flexibility of di-tert-butyl (aminomethyl)phosphonate, particularly regarding the rotation of the tert-butyl groups and the orientation of the aminomethyl substituent. The tert-butyl groups exhibit relatively free rotation around the phosphorus-oxygen bonds, with activation energies for rotation typically in the range of 10-15 kilojoules per mole [15] [17].

The aminomethyl group displays more restricted motion due to the partial double-bond character of the phosphorus-carbon bond and the influence of intermolecular hydrogen bonding interactions. The nitrogen atom can adopt different orientations relative to the phosphonate framework, affecting the accessibility of the amine protons for hydrogen bonding [15] [16].

Intermolecular Interaction Analysis

The molecular dynamics simulations provide detailed information about intermolecular interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The primary amine functionality acts as a hydrogen bond donor, forming transient interactions with neighboring molecules that have characteristic lifetimes and geometries [15] [17].

The phosphoryl oxygen serves as a hydrogen bond acceptor, creating a network of intermolecular interactions that influence the bulk properties of the compound. The strength and directionality of these interactions depend on the local environment and the presence of other polar molecules or ions [17].

Solvation and Environmental Effects

Molecular dynamics simulations in different solvents reveal the influence of the chemical environment on the structure and dynamics of di-tert-butyl (aminomethyl)phosphonate. In polar solvents, the compound exhibits enhanced hydrogen bonding interactions and altered conformational preferences compared to non-polar environments [16] [17].

The solvation behavior affects the accessibility of reactive sites and influences the compound's participation in chemical reactions. The hydration shell around the molecule in aqueous solution demonstrates the preference for water molecules to interact with the polar phosphonate and amine functionalities while avoiding the hydrophobic tert-butyl regions [16].

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

223.13373056 g/mol

Monoisotopic Mass

223.13373056 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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